2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole

Catalog No.
S12222152
CAS No.
M.F
C9H7F2NO3
M. Wt
215.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole

Product Name

2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole

IUPAC Name

2-(difluoromethoxy)-6-methoxy-1,3-benzoxazole

Molecular Formula

C9H7F2NO3

Molecular Weight

215.15 g/mol

InChI

InChI=1S/C9H7F2NO3/c1-13-5-2-3-6-7(4-5)14-9(12-6)15-8(10)11/h2-4,8H,1H3

InChI Key

ZKMYIIIXZQVMRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)OC(F)F

2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole is a heterocyclic compound characterized by the presence of a benzo[d]oxazole core, which is a fused bicyclic structure containing both an aromatic benzene ring and an oxazole ring. The molecular formula of this compound is C10_{10}H8_{8}F2_2N2_2O2_2, and it features difluoromethoxy and methoxy substituents that influence its chemical properties and biological activities. The difluoromethoxy group enhances lipophilicity, potentially affecting the compound's pharmacokinetics and interactions with biological targets.

, including:

  • Oxidation: This compound can be oxidized using agents such as iodosobenzene or trifluoromethanesulfonic acid, leading to the formation of corresponding oxides.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into different reduced forms.
  • Substitution: The difluoromethoxy and methoxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

The biological activity of 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole has been explored in various studies. It shows potential as a modulator of specific receptors, particularly prostaglandin receptors EP2 and EP4, which are implicated in inflammatory processes and cancer progression . The compound's interaction with these receptors may lead to significant therapeutic effects, making it a candidate for further pharmacological development.

The synthesis of 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole can be achieved through several methods:

  • Difluorocarbene Chemistry: One common approach involves generating difluorocarbene, which can react with appropriate substrates to form the desired oxazole derivatives.
  • Cyclization Reactions: Another method includes cyclization reactions involving 2-aminophenol derivatives and difluorinated reagents under controlled conditions to yield the target compound.

Industrial production often employs continuous flow processes that enhance yield and purity while utilizing catalysts such as palladium or rhodium complexes.

The applications of 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole extend into medicinal chemistry, particularly in drug development targeting inflammatory diseases and cancers due to its receptor-modulating properties. Its unique structural features may also allow for applications in material sciences, such as organic electronics or photonic devices.

Interaction studies have shown that 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole can bind effectively to various molecular targets through non-covalent interactions. These include hydrogen bonding and van der Waals forces, which facilitate its modulation of receptor activity. Further research is needed to elucidate the detailed mechanisms underlying these interactions and their implications for therapeutic efficacy.

Several compounds share structural similarities with 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Trifluoromethyl)-6-methoxybenzo[d]oxazoleContains trifluoromethyl group insteadEnhanced electron-withdrawing properties
6-Methoxybenzo[d]oxazoleLacks difluoromethoxy groupSimpler structure with potentially different activity
2-(Difluoromethyl)-6-methoxybenzo[d]oxazoleContains difluoromethyl groupSimilar reactivity but different electronic properties
2-(Chloromethoxy)-6-methoxybenzo[d]oxazoleContains chloromethoxy groupMay exhibit different biological activities due to halogen substitution

These compounds highlight the uniqueness of 2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole due to its specific substituents that influence its chemical behavior and biological interactions.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Exact Mass

215.03939941 g/mol

Monoisotopic Mass

215.03939941 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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